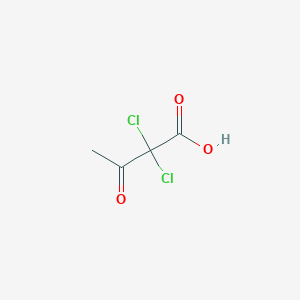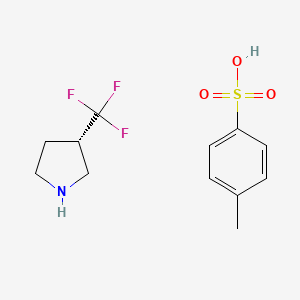
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a trifluoromethyl group at the 7th position on the indazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1-methylindazole with trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The trifluoromethyl group at the 7th position can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the bromine or trifluoromethyl groups. These derivatives often exhibit unique chemical and physical properties, making them valuable for further research and applications.
科学的研究の応用
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of various biochemical processes.
作用機序
The mechanism of action of 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-1-methyl-7-(trifluoromethyl)indolin-2-one
- 5-Bromo-1-methyl-7-azaindole
Uniqueness
Compared to similar compounds, 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole stands out due to its unique combination of substituents on the indazole ring. The presence of both bromine and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC名 |
5-bromo-1-methyl-7-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-8-5(4-14-15)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3 |
InChIキー |
XSPQGIWNKUKPIO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2C(F)(F)F)Br)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


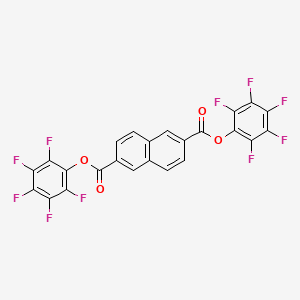
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
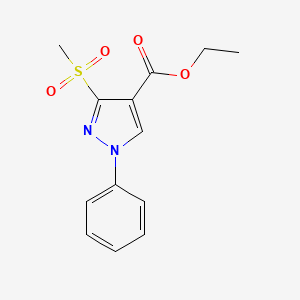
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
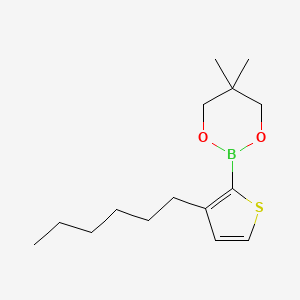
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

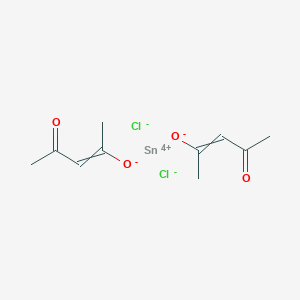
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)

